Ibuprofen

Vue d'ensemble

Description

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), was developed in the 1960s by Boots Group researchers, including Stewart Adams . It inhibits cyclooxygenase (COX) enzymes, primarily COX-2 (mediating pain, fever, and inflammation) and COX-1 (involved in gastric mucosal protection and platelet aggregation) . Clinically, it is used for arthritis, dysmenorrhea, fever, and mild-to-moderate pain relief. Its antiplatelet effects are transient and milder than aspirin . Common formulations include oral tablets, topical gels, and transdermal patches, with typical doses ranging from 200–400 mg every 4–8 hours (max 1200 mg/day) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’ibuprofène implique plusieurs étapes, à partir de l’isobutylbenzène. Une méthode traditionnelle comprend les étapes suivantes :

Acylation de Friedel-Crafts : L’isobutylbenzène réagit avec l’anhydride acétique en présence d’un catalyseur acide de Lewis, tel que le chlorure d’aluminium, pour former la 4-isobutylacétophénone.

Réaction de Darzens : La 4-isobutylacétophénone subit une réaction de Darzens avec l’acide chloroacétique pour former un ester α,β-époxy.

Hydrolyse et décarboxylation : L’ester α,β-époxy est hydrolysé et décarboxylé pour donner du 4-isobutylbenzaldéhyde.

Oxydation : Le 4-isobutylbenzaldéhyde est oxydé en acide 4-isobutylbenzoïque.

Transposition : L’acide 4-isobutylbenzoïque subit une transposition de Hoffmann pour former l’acide 2-(4-isobutylphényl)propanoïque, qui est l’ibuprofène

Méthodes de production industrielle : En milieu industriel, l’ibuprofène est souvent synthétisé à l’aide d’un procédé plus efficace et respectueux de l’environnement, connu sous le nom de procédé BHC (Boots-Hoechst-Celanese). Cette méthode réduit la synthèse à trois étapes principales :

Acylation de Friedel-Crafts : Semblable à la méthode traditionnelle.

Hydrolyse et décarboxylation : L’intermédiaire est hydrolysé et décarboxylé en une seule étape.

Transposition : L’étape finale de transposition pour produire l’ibuprofène.

Types de réactions :

Estérification : L’ibuprofène peut subir des réactions d’estérification avec des alcools pour former des esters, ce qui peut améliorer sa solubilité et ses caractéristiques d’absorption.

Formation de sel : Le groupe acide carboxylique de l’ibuprofène peut réagir avec des bases pour former des sels, ce qui améliore sa biodisponibilité.

Halogénation : L’ibuprofène peut subir des réactions d’halogénation, où des halogènes sont introduits dans la molécule.

Réactifs et conditions courants :

Estérification : Implique généralement des alcools et des catalyseurs acides.

Formation de sel : Implique des bases telles que l’hydroxyde de sodium ou l’hydroxyde de potassium.

Halogénation : Implique des agents halogénants comme le chlore ou le brome.

Principaux produits :

Esters : Formés à partir de réactions d’estérification.

Sels : Formés à partir de réactions avec des bases.

Dérivés halogénés : Formés à partir de réactions d’halogénation.

4. Applications de la recherche scientifique

L’ibuprofène a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans l’étude des AINS et de leur synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de l’inflammation.

Médecine : Largement étudié pour ses effets thérapeutiques dans le traitement de la douleur, de l’inflammation et de la fièvre.

Applications De Recherche Scientifique

Established Clinical Applications

Ibuprofen is primarily known for its effectiveness in managing pain and inflammation across various conditions. The following table summarizes its key applications:

Investigational Uses

Recent research has expanded the scope of this compound beyond traditional applications. Notable investigational uses include:

- Neurodegenerative Diseases : Studies suggest that low-dose this compound may reduce neurodegeneration, particularly in Alzheimer's and Parkinson's diseases, by mitigating inflammation and oxidative stress related to these conditions .

- Breast Cancer Prophylaxis : Some investigations indicate a potential 50% reduction in breast cancer incidence with long-term this compound use, attributed to its anti-inflammatory effects .

- COVID-19 Treatment : There is ongoing research into the safety and efficacy of this compound as part of multi-target treatment strategies for COVID-19, suggesting it may help manage inflammatory responses during infection .

Case Studies

- This compound vs. COX-2 Inhibitors : A comparative study on post-operative pain relief after third molar extraction showed no significant difference between this compound and COX-2 inhibitors in terms of efficacy but noted higher rescue analgesia needs in the this compound group at 24 hours post-surgery .

- Combination Therapy for Osteoarthritis : Research indicated improved outcomes for patients receiving acupuncture alongside topical this compound compared to those using this compound alone, highlighting the potential for combination therapies in managing chronic pain conditions .

Mécanisme D'action

L’ibuprofène exerce ses effets en inhibant l’enzyme cyclo-oxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des composés lipidiques qui modulent l’inflammation, la douleur et la fièvre. En inhibant la COX, l’ibuprofène réduit la production de prostaglandines, atténuant ainsi ces symptômes. L’ibuprofène est un inhibiteur non sélectif de la COX, affectant les deux enzymes COX-1 et COX-2 .

Composés similaires :

- Aspirine (acide acétylsalicylique)

- Naproxène (acide 2-(6-méthoxynaphtalène-2-yl)propanoïque)

- Diclofénac (acide 2-(2,6-dichloroanilino)phénylacétique)

- Kétoprofène (acide 2-(3-benzoylphényl)propanoïque)

Comparaison :

- Aspirine : Comme l’ibuprofène, l’aspirine est un inhibiteur non sélectif de la COX, mais elle présente un risque plus élevé d’effets secondaires gastro-intestinaux.

- Naproxène : Semblable à l’ibuprofène dans ses effets anti-inflammatoires, mais il a une demi-vie plus longue, ce qui permet de l’administrer moins souvent.

- Diclofénac : Plus puissant que l’ibuprofène, mais associé à des risques cardiovasculaires plus élevés.

- Kétoprofène : Action similaire à celle de l’ibuprofène, mais peut entraîner une gêne gastro-intestinale plus importante .

L’ibuprofène se distingue par son profil d’efficacité et de sécurité équilibré, ce qui en fait l’un des AINS les plus utilisés dans le monde.

Comparaison Avec Des Composés Similaires

Pharmacokinetic and Physicochemical Properties

Table 1: Key Physicochemical and Pharmacokinetic Parameters

| Compound | pKa | logP (Lipophilicity) | Plasma Protein Binding (%) | Half-life (h) |

|---|---|---|---|---|

| Ibuprofen | 4.27–4.30 | 3.5–3.8 | 90–99 | 2–4 |

| Mefenamic Acid | 3.9–4.2 | 5.1 | 97–99 | 2–3 |

| Diclofenac | 4.0 | 4.1 | 99 | 1–2 |

| Naproxen | 4.2 | 3.2 | 99 | 12–17 |

| Aspirin | 3.5 | 1.2 | 50–80 | 0.25–0.5 |

- pKa and Solubility: this compound’s pKa (4.27–4.30) is higher than synthesized β-hydroxy-β-arylalkanoic acids (3.40–3.74), enhancing its ionization in physiological pH and influencing absorption .

- Lipophilicity : Compared to mefenamic acid (logP 5.1) and diclofenac (logP 4.1), this compound (logP 3.5–3.8) has moderate lipophilicity, balancing tissue penetration and solubility .

Pharmacological Efficacy

Anti-inflammatory and Analgesic Activity

- Terpenoid-Glycine Esters: Esters 1–6 (synthesized from monoterpenoids) showed anti-inflammatory effects comparable to this compound in rat paw edema models, except ester 4, which was less effective .

- Phospho-Ibuprofen (PI) : A prodrug of this compound, PI demonstrated similar plasma metabolite profiles but 2.3-fold lower this compound exposure, correlating with reduced gastrointestinal toxicity .

Table 2: IC50 Values for VSMC Proliferation Inhibition

| Compound | IC50 (μmol/L) | Mechanism of Cell Cycle Arrest |

|---|---|---|

| This compound | 937 | G1-phase arrest |

| Sulindac | 520 | G1-phase arrest |

| Aspirin | 1666 | No phase-specific arrest |

- This compound and sulindac inhibit vascular smooth muscle cell proliferation via G1-phase arrest, while aspirin acts through non-cell-cycle-dependent pathways .

Gastrointestinal (GI) and Cardiovascular Risks

- GI Toxicity : this compound has lower GI ulcerogenicity (RR 3.7) compared to mefenamic acid (RR 4.9) but higher than naproxen (RR 5.6) .

- Cardiovascular : this compound increases cardiovascular risk at high doses (>2400 mg/day), similar to diclofenac but less than COX-2 selective inhibitors .

Neurotoxicity

- Overdose studies show this compound has lower CNS toxicity (e.g., seizures in 1.2% of cases) compared to mefenamic acid (15.8% of overdoses) .

Structural Derivatives and Prodrugs

Table 3: Permeability Enhancement of Modified this compound

| Modification | Permeability vs. Unmodified this compound |

|---|---|

| Amino Acid Ester Salts (e.g., [ValOiPr][IBU]) | 2.3–6.4× higher |

| Micronized this compound (RESS process) | 1.79× faster dissolution rate |

| Carbohydrate this compound Ester | Hydrolyzes to release this compound |

- Transdermal patches with amino acid ester salts (e.g., [ValOiPr][IBU]) improved skin permeability by up to 6.4-fold, enhancing bioavailability .

- Micronization via rapid expansion of supercritical solutions (RESS) reduced particle size from 48.5 μm to 3.7 μm, accelerating dissolution .

Environmental Impact and Removal Efficiency

Table 4: Removal of NSAIDs by Green Tea-Synthesized nZVI

| Compound | Removal Efficiency (%) |

|---|---|

| This compound | ~50 |

| Diclofenac | ~70 |

| Ketoprofen | ~65 |

| Naproxen | ~55 |

- This compound’s moderate removal efficiency (50%) in membrane bioreactors (MBR) aligns with its persistence in aquatic environments, requiring advanced treatments like nanoparticle adsorption (nZVI) .

Activité Biologique

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects on various biological systems.

This compound exerts its effects primarily by inhibiting COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes. Prostaglandins are mediators of inflammation, pain, and fever. By blocking these enzymes, this compound reduces inflammation and alleviates pain.

Inhibition of Endocannabinoid Metabolism

Recent studies indicate that this compound also inhibits the metabolism of endocannabinoids, which are naturally occurring compounds that activate cannabinoid receptors involved in pain modulation. This dual action suggests a more complex role for this compound in pain relief than previously understood .

Pharmacokinetics

This compound is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours after oral administration. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9, CYP2C19), leading to the formation of hydroxylated and carboxylated metabolites . Approximately 10-15% of an this compound dose is glucuronidated for excretion .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been well-documented in various clinical settings:

- Gouty Arthritis : A study found that high doses (2400 mg/day) resulted in rapid improvement and resolution of symptoms within 72 hours .

- Postoperative Pain : In a randomized trial comparing intravenous this compound to acetaminophen post-laparoscopic cholecystectomy, this compound significantly reduced pain scores and opioid consumption .

Immunomodulatory Effects

Research has shown that high doses of this compound can enhance the immunophenotypes and biological activities of dental pulp stem cells (DPSCs). Specifically, it increases CD44 and CD73 expression while reducing mitochondrial membrane depolarization, indicating improved cell viability and proliferation .

Case Studies

- Cardiovascular Risk : A study highlighted that prolonged high-dose use of NSAIDs like this compound increases the risk of cardiovascular events, particularly in patients with pre-existing conditions . This underscores the importance of monitoring patients who require long-term NSAID therapy.

- Kidney Injury in Athletes : Research involving ultramarathon runners indicated a higher incidence of acute kidney injury among those taking this compound during extreme exertion . This finding raises concerns about the safety profile of this compound in high-stress situations.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Clinical Evidence |

|---|---|---|

| Anti-inflammatory | COX inhibition | Effective in gouty arthritis |

| Analgesic | Prostaglandin synthesis reduction | Reduced postoperative pain |

| Immunomodulatory | Enhanced stem cell viability | Improved DPSCs activities |

| Cardiovascular effects | Increased risk with prolonged use | Higher incidence of heart events |

| Renal effects | Potential for acute kidney injury | Observed in high-exertion athletes |

Analyse Des Réactions Chimiques

Boots Process

-

Friedel-Crafts Acylation : Isobutylbenzene reacts with acetic anhydride in the presence of AlCl₃ to form p-isobutylacetophenone .

-

Reduction : The ketone is reduced to p-isobutylphenylethanol using hydrogen gas and a catalyst .

-

Chloride Substitution : Conversion to p-isobutylphenylchloroethane via HCl treatment .

-

Grignard Reaction : Reaction with CO₂ to form the carboxylic acid derivative .

-

Saponification : Hydrolysis of the ester to yield this compound .

BHC Process

Developed by Boots-Hoechst-Celanese, this method reduces steps and improves atom economy :

-

Friedel-Crafts Acylation : As above.

-

1,2-Aryl Migration : Mediated by PhI(OAc)₂ in a continuous-flow reactor .

Yield Comparison

Stereochemistry and Enantiomer Activity

This compound contains a chiral center at the α-carbon of the propionic acid chain, resulting in (R)-ibuprofen and (S)-ibuprofen enantiomers . The (S)-enantiomer is pharmacologically active, inhibiting cyclooxygenase (COX) enzymes .

Metabolic Interconversion :

-

Racemic this compound undergoes unidirectional conversion: (R)-enantiomer → (S)-enantiomer via hepatic acyl-CoA synthetase .

Metabolic Pathways

This compound is metabolized in two phases :

Phase I (Oxidation)

-

CYP2C9/2C19-mediated hydroxylation : Forms 2- and 3-hydroxythis compound.

-

Oxidation : Converts hydroxylated metabolites to 2-carboxy-ibuprofen.

Phase II (Conjugation)

-

Glucuronidation : Forms acyl glucuronides for renal excretion.

Key Metabolites

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 2-Hydroxythis compound | CYP2C9 | Inactive |

| 3-Hydroxythis compound | CYP2C19 | Inactive |

| Carboxy-ibuprofen | CYP2C8 | Inactive |

| Acyl glucuronide | UGT2B7 | Reactive (toxic) |

Photodegradation and Stability

This compound undergoes UV-induced decarboxylation in aqueous solutions, forming reactive intermediates :

-

Mechanism : Excited triplet state facilitates CO₂ elimination .

-

Products : Decarboxylated this compound, superoxide anions, and peroxyl radicals .

Degradation Conditions

| Factor | Effect on Degradation |

|---|---|

| UV Light (λ = 254 nm) | Rapid decarboxylation |

| pH > 7 | Accelerated reaction |

| Presence of ROS | Enhanced lipid peroxidation |

Analytical Characterization

Synthetic this compound is validated using:

Q & A

Basic Research Questions

Q. How can factorial experimental designs optimize ibuprofen tablet formulations, and what variables should researchers prioritize?

Factorial designs (e.g., 2³ or 3³) allow systematic evaluation of critical formulation variables such as disintegrant concentration (e.g., croscarmellose sodium), binder type (e.g., starch phthalate), and particle size. For example, a 2³ factorial design can model interactions between variables using polynomial regression (e.g., dissolution efficiency = β₀ + β₁A + β₂B + β₃C + interaction terms), where coefficients (β) quantify variable impacts . Prioritize variables with the highest statistical significance (p < 0.05) identified via ANOVA. Ensure replication to account for variability in tablet compression or dissolution testing.

Q. What methodological considerations are critical when studying the relationship between this compound particle size and dissolution kinetics?

Particle size distribution (e.g., mass median diameter) of this compound and excipients (e.g., mannitol) directly impacts dissolution. Use laser diffraction for particle sizing and design experiments with controlled variables: API concentration (16–24% w/w), filler particle size (91–450 µm), and manufacturing method (direct compression vs. wet granulation). For example, smaller this compound particles (71 µm vs. 154 µm) increase surface area, accelerating dissolution but may compromise flowability . Validate results using dissolution efficiency metrics (e.g., % dissolved in 1 hour).

Q. How should researchers select statistical methods to analyze this compound tablet properties (e.g., hardness, disintegration time)?

Employ a full factorial design with ANOVA to assess main effects and interactions. For non-linear responses, use response surface methodology (RSM) or Box-Behnken designs. Software like Design Expert® can model dissolution profiles and optimize formulations. For example, a study on reprocessed this compound tablets used ANOVA to identify significant factors (e.g., excipient reprocessing cycles) affecting tablet hardness (p < 0.05) . Always include lack-of-fit tests to validate model adequacy.

Advanced Research Questions

Q. What advanced modeling techniques predict this compound release profiles in novel drug delivery systems (e.g., 3D-printed tablets)?

Artificial Neural Networks (ANNs) with supervised learning (e.g., multilayer perceptron, backpropagation) can model complex drug release kinetics. For 3D-printed this compound tablets, ANNs trained on formulation variables (e.g., PEGDA concentration, water content) achieved high prediction accuracy (R² > 0.98 for dissolution profiles) . Validate models using similarity factors (f₂ > 50) and cross-correlate with in vitro-in vivo correlations (IVIVC).

Q. How can electrochemical oxidation parameters be optimized for this compound removal from wastewater, and what are key experimental pitfalls?

Use Box-Behnken designs to optimize current intensity (10–50 mA), electrolysis time (30–120 min), and electrolyte concentration (0.1–0.5 M NaCl). Monitor removal efficiency via HPLC and assess byproduct toxicity. A key pitfall is neglecting pH effects, as acidic conditions favor hydroxyl radical generation but may degrade electrodes . Include control experiments without current to isolate electrochemical contributions.

Q. What strategies resolve contradictions in this compound pharmacokinetic data across preclinical and clinical studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design. For example, discrepancies in bioavailability may arise from interspecies metabolic differences (e.g., CYP450 isoforms). Conduct meta-analyses with subgroup stratification (e.g., age, renal function) and use PBPK modeling to extrapolate preclinical data to humans .

Q. How do ethical guidelines shape clinical trial design for novel this compound formulations targeting pediatric populations?

Follow ICH E6 (R2) guidelines: obtain informed consent with age-appropriate documentation, ensure IRB approval, and include safety monitoring for adverse events (e.g., gastrointestinal bleeding). For pediatric trials, use weight-based dosing and validate palatability via sensory panels .

Q. Methodological Resources

Propriétés

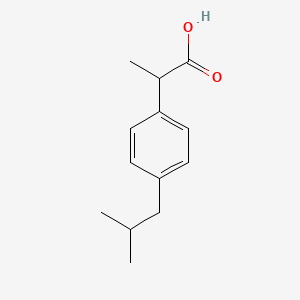

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | ibuprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ibuprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31121-93-4 (hydrochloride salt), 79261-49-7 (potassium salt) | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020732 | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily sol in most org solvents, VERY SOLUBLE IN ALCOHOL, In water, 21 mg/l @ 25 °C, 0.021 mg/mL at 25 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.74X10-5 mm Hg @ 25 °C | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline stable solid | |

CAS No. |

15687-27-1 | |

| Record name | Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibuprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK2XYI10QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75-77.5 ºC, 75-77 °C, 76 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.